N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide
Description
N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide is an acetamide derivative characterized by a meta-methylphenyl (m-tolyl) group and a but-3-yn-1-yl substituent. The compound’s alkyne moiety offers unique reactivity, enabling applications in click chemistry (e.g., 1,3-dipolar cycloadditions) for bioconjugation or drug development .
Properties
IUPAC Name |
N-but-3-ynyl-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-4-8-14-13(15)10-12-7-5-6-11(2)9-12/h1,5-7,9H,4,8,10H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFYTSAPXQWUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-3-yn-1-amine and 2-(m-tolyl)acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Reaction Mechanism: The but-3-yn-1-amine reacts with 2-(m-tolyl)acetyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the acyl chloride, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Modulating Receptor Activity: It can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Key Substituents and Reactivity
- Alkyne vs. Bulky Alkyl Groups: N-(tert-butyl)-2-(m-tolyl)propanamide (2e): Features a tert-butyl group instead of butynyl. In contrast, the butynyl group in the target compound introduces a reactive alkyne for further functionalization (e.g., triazole formation via click chemistry) . Naphthalene-Triazole Acetamides (6a–c): Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between alkynes and azides. The target compound’s alkyne could undergo similar reactions, enabling modular drug design .
Antimicrobial and Antifungal Potential
- Piperazine-Benzo[d]thiazole Acetamides (47–50) : Compounds with sulfonylpiperazine and aromatic groups (e.g., 3,5-difluorophenyl) showed strong activity against gram-positive bacteria and fungi . The m-tolyl group in the target compound may similarly enhance membrane penetration, though activity depends on substituent electronic profiles.
Anti-Cancer Activity
- Quinazoline-Sulfonyl Acetamides (38–40) : Demonstrated efficacy against HCT-1, MCF-7, and other cancer cell lines. The meta-methyl group in the target compound may mimic the electron-donating effects of methoxy substituents in these active analogs .
Physicochemical and Spectroscopic Properties
Spectral Data Comparison
- IR Spectroscopy : The target compound’s alkyne C≡C stretch (~2100 cm⁻¹) would distinguish it from saturated analogs like 2e.
- NMR : The m-tolyl group’s aromatic protons (δ 7.2–7.6) and alkyne-proximal CH2 groups (δ ~5.4) align with trends in and .
Functional Group Impact on Properties
- Alkyne Group : Enhances reactivity for bioconjugation but may reduce metabolic stability compared to tert-butyl or phenyl groups .
- m-Tolyl vs. Naphthalene/Adamantane : The m-tolyl group balances lipophilicity and steric effects, whereas bulkier groups (e.g., adamantane in ) improve target binding but hinder solubility .
Biological Activity
N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a butynyl chain and a m-tolyl group attached to an acetamide moiety. The structural characteristics of this compound suggest that it may interact with various biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound has been investigated for various applications, including:
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic properties against certain cancer cell lines.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of specific pathogens, suggesting potential applications in treating infections .
Cytotoxicity
Research has demonstrated that this compound possesses cytotoxic effects. In vitro assays have been conducted to evaluate its efficacy against various cancer cell lines. The results indicate a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 18.5 |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard assays.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may be effective against Gram-positive bacteria but less so against Gram-negative strains.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Cytotoxicity in Cancer Research : A study conducted by demonstrated that the compound inhibited cell proliferation in breast and lung cancer cells, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : Research published in showed that derivatives of this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting possible applications in infectious disease treatment.
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interacts with key cellular pathways involved in apoptosis and cell cycle regulation, further supporting its potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
